2-[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]-N-methylhydrazinecarbothioamide
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Overview
Description
2-[(3-AMINOTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thienopyridine core, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-AMINOTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-aminothieno[2,3-b]pyridine with carbonyl compounds under specific conditions to form the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the thienopyridine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(3-AMINOTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(3-AMINOTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3-AMINOTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Aminothieno[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thienopyridine-based drugs: These include various pharmaceuticals that utilize the thienopyridine core for their therapeutic effects.
Uniqueness
What sets 2-[(3-AMINOTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE apart is its specific functional groups and the resulting unique chemical and biological properties.
Properties
Molecular Formula |
C10H11N5OS2 |
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Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-[(3-aminothieno[2,3-b]pyridine-2-carbonyl)amino]-3-methylthiourea |
InChI |
InChI=1S/C10H11N5OS2/c1-12-10(17)15-14-8(16)7-6(11)5-3-2-4-13-9(5)18-7/h2-4H,11H2,1H3,(H,14,16)(H2,12,15,17) |
InChI Key |
YVORYIUJNMGBLB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NNC(=O)C1=C(C2=C(S1)N=CC=C2)N |
Origin of Product |
United States |
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